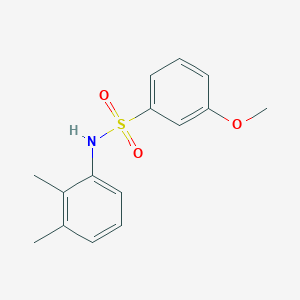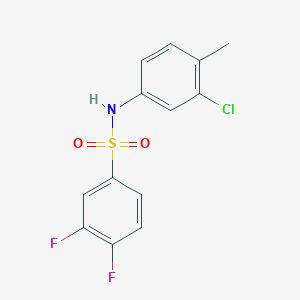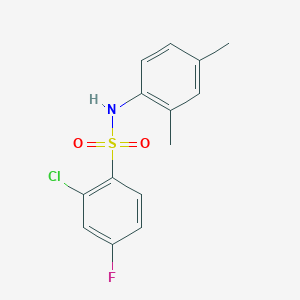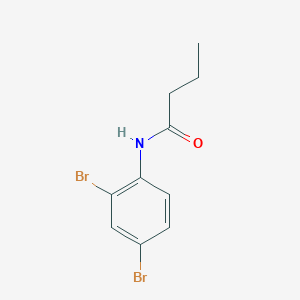![molecular formula C21H20F3N3O3 B10963047 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B10963047.png)
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of an amidoxime with an orthoester . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions to maximize yield, and minimizing the formation of by-products. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide has several scientific research applications:
Chemistry: The compound is used in the study of radical trifluoromethylation and other advanced organic reactions.
Biology: It may be investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound’s structure suggests potential pharmaceutical applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In materials science, the compound could be used to develop new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Belumosudil: A compound with a similar structure, used in the treatment of certain diseases.
Berotralstat: Another trifluoromethyl-containing compound with pharmaceutical applications.
Uniqueness
2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the oxadiazole ring provides additional sites for interaction with biological targets
Properties
Molecular Formula |
C21H20F3N3O3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[[2-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C21H20F3N3O3/c1-13(2)19-26-20(30-27-19)14-7-9-16(10-8-14)29-12-18(28)25-11-15-5-3-4-6-17(15)21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28) |
InChI Key |
FZXBJOULFRPXTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole](/img/structure/B10962969.png)


![3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10962981.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10962993.png)
![azepan-1-yl[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10962996.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10963002.png)

![(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10963033.png)
![1-cyclopentyl-3-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B10963039.png)
![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963040.png)
